[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine
Description
Structural Characterization of [6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s systematic name is derived from the pyridine core, with substituents prioritized by their locants. The IUPAC name This compound reflects the following structural hierarchy:
- Pyridine ring : The parent structure, numbered such that substituents occupy the lowest possible locants.
- Methoxyphenoxy group : Attached at position 6 of the pyridine ring. The phenoxy moiety (C₆H₅O-) is substituted with a methoxy group (OCH₃) at its 3-position.
- Methanamine group : A primary amine (NH₂) attached via a methylene bridge (-CH₂-) to the pyridine’s 3-position.
The structure adheres to IUPAC rules for numbering polyaromatic systems, ensuring substituents are positioned to minimize numerical values. The molecular formula is C₁₃H₁₄N₂O₂ , and the molecular weight is 230.26 g/mol .
Table 1: Key Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Pyridine ring | Core | Aromatic nitrogen heterocycle |
| Methoxyphenoxy substituent | 6 | Phenoxy (C₆H₅O-) + Methoxy (OCH₃) |
| Methanamine substituent | 3 | NH₂-CH₂- |
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by the pyridine ring’s planarity and the steric/electronic interactions of its substituents.
- Pyridine Ring : The aromatic system is flat, with the nitrogen atom participating in resonance stabilization. The methoxyphenoxy group at position 6 and methanamine at position 3 create a meta-substituted arrangement.
- Methoxyphenoxy Group : The phenoxy ring adopts a planar conformation, with the methoxy group oriented orthogonally to the pyridine plane. This minimizes steric clash with adjacent substituents.
- Methanamine Group : The NH₂-CH₂- moiety extends from the pyridine, allowing free rotation around the C-N bond.
Conformational Flexibility
- The methoxyphenoxy group may adopt syn or anti orientations relative to the pyridine nitrogen, depending on solvent polarity and intramolecular hydrogen bonding.
- The methanamine group’s NH₂ protons are likely engaged in hydrogen bonding with electron-deficient regions of the molecule, stabilizing specific conformers.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key signals in ¹H NMR and ¹³C NMR spectra include:
| Region (δ, ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| ¹H NMR | |||
| 6.8–7.4 | Aromatic protons (phenoxy ring) | m | 4H |
| 3.8–4.0 | OCH₃ (methoxy group) | s | 3H |
| 2.5–3.0 | NH₂-CH₂- (methanamine group) | br | 2H |
| ¹³C NMR | |||
| 150–160 | Pyridine C-N/C=O carbons | – | – |
| 130–140 | Aromatic carbons (phenoxy ring) | – | – |
| 55–60 | OCH₃ (methoxy carbon) | – | – |
Note: Broad signals for NH₂ protons are expected due to exchange with water or intermolecular hydrogen bonding.
Infrared (IR) Vibrational Frequency Analysis
Critical absorption bands in the IR spectrum (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300–3500 | N-H (stretch, NH₂) |
| 1600–1650 | C=N/C=C (pyridine ring) |
| 1250–1300 | C-O-C (phenoxy ether) |
| 2830–2850 | C-O-C (methoxy OCH₃) |
The absence of strong O-H stretching bands confirms the phenoxy group’s ether linkage.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 230.26 dominates the EI-MS spectrum. Key fragmentation pathways include:
| Fragment (m/z) | Assignment |
|---|---|
| 230.26 | [M]⁺ (intact molecule) |
| 123.05 | [C₆H₅OCH₃]⁺ (methoxyphenoxy loss) |
| 107.07 | [C₇H₇N₂]⁺ (pyridine + methanamine) |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT methods (e.g., B3LYP/6-311++G(d,p) ) provide insights into electronic structure and molecular geometry:
| Parameter | Value (Å) |
|---|---|
| Pyridine C-N bond | 1.33–1.35 |
| Phenoxy C-O-C bridge | 1.38–1.40 |
| Methanamine C-N bond | 1.45–1.48 |
Bond angles around the pyridine nitrogen are ~120°, consistent with sp² hybridization.
Molecular Orbital Analysis and Electron Density Mapping
- HOMO : Localized on the pyridine ring, indicating electron-rich aromatic regions.
- LUMO : Distributed across the methoxyphenoxy group, suggesting sites for electrophilic attack.
- Electron Density : Highest around oxygen atoms (methoxy, phenoxy) and the pyridine nitrogen, reflecting electron-withdrawing effects.
Properties
IUPAC Name |
[6-(3-methoxyphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-3-2-4-12(7-11)17-13-6-5-10(8-14)9-15-13/h2-7,9H,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBZZIJXQTQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: This reaction can replace a functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine and its analogs:
| Compound Name (CAS) | Substituent on Pyridine | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (1353979-03-9) | 3-Methoxyphenoxy | C₁₃H₁₄N₂O₂ | 242.26 | Bulky aromatic ether; discontinued |
| 3-Pyridinemethanamine,6-methoxy- (262295-96-5) | 6-Methoxy | C₇H₁₀N₂O | 138.17 | Compact, polar methoxy group |
| (6-Methylpyridin-3-yl)methanamine (56622-54-9) | 6-Methyl | C₇H₁₀N₂ | 122.17 | Non-polar methyl group; simpler structure |
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (1016724-24-5) | 2-Methoxyethoxy | C₉H₁₄N₂O₂ | 182.22 | Ether chain enhances solubility |
| [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (20049-03-0) | Cyclopropylmethoxy | C₁₀H₁₄N₂O | 178.23 | Aliphatic cyclopropane; steric bulk |
| [6-(Thiophen-3-yl)pyridin-3-yl]methanamine (748121-21-3) | Thiophen-3-yl | C₁₀H₁₀N₂S | 190.27 | Heteroaromatic sulfur-containing group |
| [6-(Azepan-1-yl)pyridin-3-yl]methanamine (926204-84-4) | Azepan-1-yl | C₁₂H₁₉N₃ | 205.31 | Seven-membered ring; increased basicity |
Key Observations:
- Substituent Bulk: The 3-methoxyphenoxy group in the main compound introduces significant steric hindrance compared to smaller groups like methyl or methoxy. This may reduce membrane permeability but enhance aromatic interactions in target binding .
- Polarity : Methoxyethoxy (C₉H₁₄N₂O₂) and cyclopropylmethoxy (C₁₀H₁₄N₂O) substituents introduce ether linkages, likely improving water solubility compared to the hydrophobic methyl group in (6-Methylpyridin-3-yl)methanamine .
Computational and Experimental Trends
- Thermodynamic Stability : Cyclopropylmethoxy and azepane groups may enhance conformational rigidity, favoring target binding .
Biological Activity
[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring : Using methods such as Hantzsch synthesis.
- Attachment of the Methanamine Group : Achieved through reductive amination techniques.
- Purification : The compound is purified using recrystallization methods to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 5 |
| S. aureus | 10 |
| P. aeruginosa | 15 |
Anticancer Activity
The compound has demonstrated anticancer effects in various cancer cell lines, including HeLa and MCF-7. The mechanism of action appears to involve:
- Induction of Apoptosis : Triggering programmed cell death through the generation of reactive oxygen species (ROS).
- Cell Cycle Arrest : Specifically at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6).
In a study, the IC50 for cytotoxicity was reported as 28.3 µM, suggesting its potential as a therapeutic agent in cancer treatment.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
- Receptor Modulation : Acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the effectiveness of this compound against other compounds in similar classes.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 28.3 |
| Levamisole | Standard inhibitor for h-TNAP | 22.65 |
| Other Pyridine Derivatives | Variable activity | Varies |
This table emphasizes the comparative effectiveness and potential therapeutic applications of the compound.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Study : A detailed investigation revealed that treatment with this compound induced significant morphological changes in cancer cells, including nuclear condensation and fragmentation observed via fluorescence microscopy.
- Antimicrobial Evaluation : The compound was tested against multiple bacterial strains, demonstrating notable antibacterial activity with MIC values significantly lower than those of traditional antibiotics.
Q & A
Q. What are the typical synthetic routes for [6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3-methoxyphenol with 3-chloropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridin-3-yl ether intermediate, followed by amination using ammonia or alkylamines . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) significantly impacts yield, with reflux conditions often preferred for efficient substitution .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns on the pyridine and aryloxy groups.
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.
- FT-IR to identify amine (-NH₂) and ether (C-O-C) functional groups . X-ray crystallography (using SHELX programs) can resolve ambiguous structural features .
Q. How does the 3-methoxyphenoxy substituent influence the compound’s solubility and reactivity compared to halogenated analogs?
The methoxy group enhances lipophilicity compared to halogenated analogs (e.g., 4-fluorophenoxy), improving membrane permeability but reducing aqueous solubility. Its electron-donating nature also alters reactivity in electrophilic substitution or oxidation reactions .
Q. What in vitro models are used to assess the compound’s biological activity, and what endpoints are measured?
Common assays include:
- Enzyme inhibition studies (e.g., aromatase or kinase assays) to determine IC₅₀ values.
- Cell viability assays (MTT/XTT) in cancer cell lines to evaluate cytotoxicity.
- Binding affinity assays (SPR or fluorescence polarization) for target interaction studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the amination step?
- Catalyst selection : Palladium or copper catalysts improve regioselectivity in cross-coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine source.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .
Q. What computational methods are effective in predicting the compound’s binding mode to biological targets?
- Molecular docking (AutoDock, Glide) to model interactions with enzyme active sites.
- MD simulations (GROMACS, AMBER) to assess stability of ligand-target complexes.
- QSAR models to correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity .
Q. How do structural modifications at the pyridine 3-position impact the compound’s pharmacokinetic profile?
- Methanamine substitution : Enhances solubility via protonation at physiological pH.
- Bulkier groups (e.g., isopropyloxy) increase metabolic stability but reduce blood-brain barrier penetration.
- Electron-withdrawing groups (e.g., -CF₃) improve target affinity but may elevate toxicity .
Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?
- Multi-conformer refinement in SHELXL to account for flexible substituents.
- Hybrid approaches : Combine X-ray data with quantum mechanical calculations (DFT) to refine bond angles/charge distribution .
Q. How can analytical methods distinguish this compound from degradation products?
Q. What are the limitations of current SAR studies, and how can they be addressed in future research?
- Limitations : Limited data on off-target effects and metabolic pathways.
- Solutions : High-throughput screening (HTS) paired with metabolomics profiling to identify metabolic hotspots and refine substituent design .
Methodological Notes
- Crystallography : Use SHELXTL for structure refinement, particularly for resolving disordered methoxyphenoxy groups .
- Toxicity Screening : Prioritize in vitro models (e.g., hepatocyte assays) before advancing to in vivo studies .
- Data Reproducibility : Validate synthetic protocols across multiple labs to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
